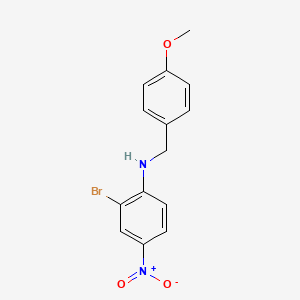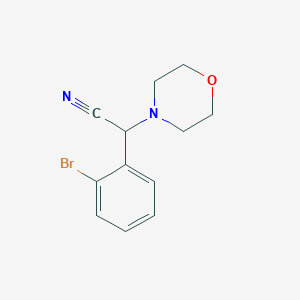
2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile
Vue d'ensemble
Description
2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile, also known as 2-Bromo-2-morpholinopropanenitrile (BMPN), is an organic compound that has been studied for its potential applications in scientific research. It is a white crystalline solid with a melting point of 140-142°C and a boiling point of 188-190°C. BMPN is used in a variety of laboratory experiments, including those involving organic synthesis, drug discovery, and biochemical analysis. In
Applications De Recherche Scientifique
Photophysical Characterization and DNA Binding
The complex [Ru(phen)2dppz]2+, closely related to 2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile, exhibits a "light-switch" effect crucial for its utility as a spectroscopic probe for DNA. Detailed investigations into its photophysics in aqueous and acetonitrile-water mixtures reveal a small quantum yield of photoluminescence, dependent on the formation of a novel metal-to-ligand charge-transfer species (E. Olson et al., 1997).
Structural Analysis and Emission Properties
4-[(E)-2-(4-Cyanophenyl)diazenyl]-morpholine, synthesized from morpholine and 4-aminobenzoic acid, shows intense absorption and emission bands in acetonitrile and 2-methyltetrahydrofuran solutions. The emission characteristics suggest a mixture of π-π* and n-π* transitions, with potential implications for the study of electronic transitions in related compounds (Taylor Chin et al., 2010).
Synthetic Methodologies
A one-pot synthetic method for constructing 3-substituted morpholine-2-one derivatives, involving the reflux of amino acids with 1,2-dibromoethane and subsequent treatment with benzyl bromide in acetonitrile, highlights the versatility of acetonitrile as a solvent in facilitating complex organic reactions (G. Yellol et al., 2010).
Reactivity and Catalysis
The oxidation of (3,4-dihydroxyphenyl)acetonitrile results in a product with significant implications for the Gates' morphine synthesis, showcasing the reactivity of acetonitrile-based compounds in complex organic syntheses and their potential applications in pharmaceutical research (E. Land et al., 2003).
Propriétés
IUPAC Name |
2-(2-bromophenyl)-2-morpholin-4-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-11-4-2-1-3-10(11)12(9-14)15-5-7-16-8-6-15/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBWNHVPBRFVGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-2-(morpholin-4-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



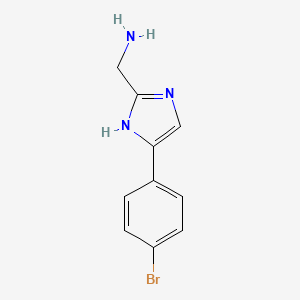
![3-Chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B1518562.png)

![4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile](/img/structure/B1518565.png)
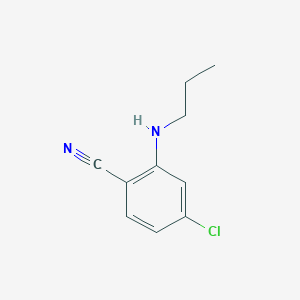
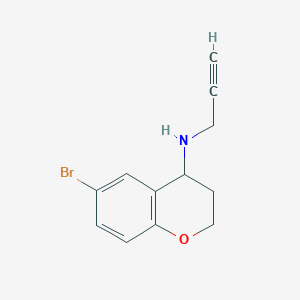
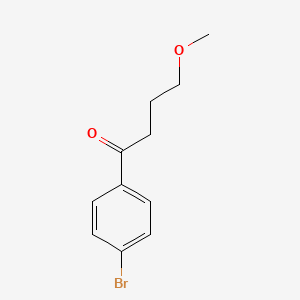
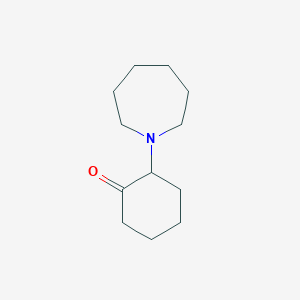
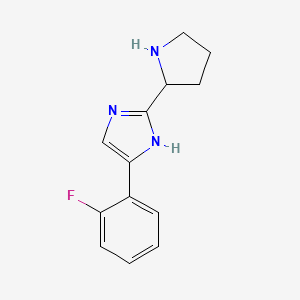
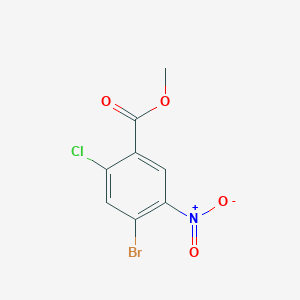
![3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B1518575.png)
![4-{[1-(2,5-Dichlorophenyl)ethyl]amino}-3-methylbenzoic acid](/img/structure/B1518577.png)
